
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide, commonly known as CP-544326, is a novel drug compound that has gained attention in recent years due to its potential applications in scientific research. CP-544326 is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family that plays a crucial role in regulating the reward system in the brain.
Mécanisme D'action
CP-544326 acts as a selective antagonist of the dopamine D3 receptor, which means it blocks the binding of dopamine to the receptor. This leads to a decrease in dopamine signaling in the mesolimbic system, which is associated with the reward system of the brain. The blockade of dopamine signaling by CP-544326 can modulate the reward system and potentially reduce addiction and depression-like behaviors.
Biochemical and Physiological Effects:
CP-544326 has been shown to have a significant effect on the reward system of the brain. Studies have demonstrated that CP-544326 can reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, CP-544326 has been shown to decrease depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP-544326 in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target the dopamine D3 receptor without affecting other dopamine receptors. However, one limitation of using CP-544326 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CP-544326. One potential direction is to investigate its effects on other psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to explore the potential therapeutic applications of CP-544326 in addiction and depression. Additionally, further research is needed to optimize the synthesis of CP-544326 and improve its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of CP-544326 involves a multi-step process that begins with the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole with methyl iodide to form the intermediate compound 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol. The intermediate compound is then reacted with o-tolyl chloroacetate in the presence of a base to form the final product, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide.
Applications De Recherche Scientifique
CP-544326 has shown potential applications in scientific research due to its selective antagonist activity on the dopamine D3 receptor. The dopamine D3 receptor is highly expressed in the mesolimbic system of the brain, which is responsible for regulating reward and motivation. Therefore, CP-544326 can be used to study the role of the dopamine D3 receptor in addiction, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-5-3-4-6-16(12)22-11-17(21)18-10-14-9-15(13-7-8-13)20(2)19-14/h3-6,9,13H,7-8,10-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFCPIFXPXIHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2427256.png)
![N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2427258.png)
![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2427259.png)
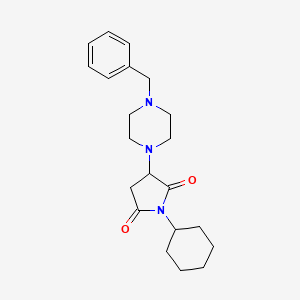
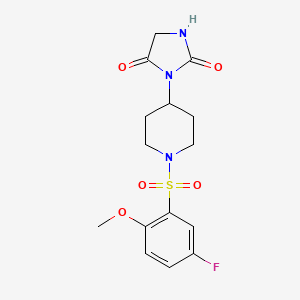

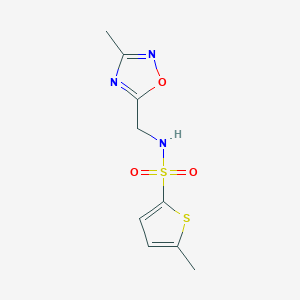
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427265.png)
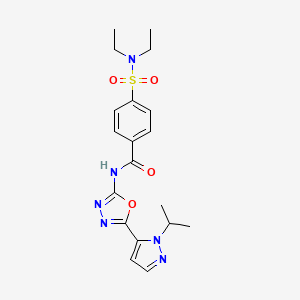
![3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2427267.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide](/img/structure/B2427272.png)
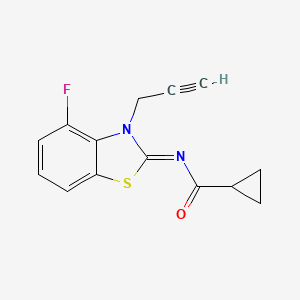
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2427277.png)